molecular formula C7H3Cl2F2NO2 B1410339 4,5-Dichloro-2-nitrobenzodifluoride CAS No. 1804897-34-4

4,5-Dichloro-2-nitrobenzodifluoride

Cat. No.: B1410339
CAS No.: 1804897-34-4
M. Wt: 242 g/mol
InChI Key: VZWJWAFUUQSZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-nitrobenzodifluoride is an organic compound with the molecular formula C7H3Cl2F2NO2 and a molecular weight of 242.01 g/mol . It is a derivative of benzodifluoride, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-nitrobenzodifluoride typically involves the nitration of 4,5-dichlorobenzodifluoride. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction is exothermic and requires careful temperature management to avoid side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactors where the reaction conditions are optimized for maximum efficiency and safety. The process includes the recycling of waste acids to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-nitrobenzodifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Reduction: The major product is 4,5-dichloro-2-aminobenzodifluoride.

    Substitution: Depending on the nucleophile used, various substituted benzodifluorides can be formed.

Scientific Research Applications

4,5-Dichloro-2-nitrobenzodifluoride is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-nitrobenzodifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-nitrobenzodifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized chemical syntheses and industrial applications.

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWJWAFUUQSZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-nitrobenzodifluoride
Reactant of Route 2
4,5-Dichloro-2-nitrobenzodifluoride
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-2-nitrobenzodifluoride
Reactant of Route 4
4,5-Dichloro-2-nitrobenzodifluoride
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-2-nitrobenzodifluoride
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-2-nitrobenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.